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Compound of Interest

Compound Name: 1,3-Dibromo-5-hexylbenzene

Cat. No.: B1530834 Get Quote

These are two fundamentally different chemical entities with distinct applications. To ensure this guide is both comprehensive and

accurate, I have structured it into two main sections. Section A will provide a detailed technical overview of the compound correctly

associated with CAS number 75894-97-2. Section B will delve into the medicinal chemistry and biological significance of the N-(2-

benzoylphenyl)-L-tyrosine class of molecules, which is highly relevant to professionals in drug development. This approach will

resolve the ambiguity and deliver a thorough resource for both materials science and pharmaceutical research.

Section A: 1,3-Dibromo-5-hexylbenzene (CAS 75894-97-2)
Core Properties and Specifications
1,3-Dibromo-5-hexylbenzene is a halogenated aromatic compound. Its structure, featuring two bromine atoms meta to a hexyl

chain, makes it a versatile building block in organic synthesis, particularly for creating larger conjugated systems.[1][2]

Property Value Source(s)

CAS Number 75894-97-2 [2][3]

Molecular Formula C₁₂H₁₆Br₂ [2][3]

Molecular Weight 320.06 g/mol [1][2]

Appearance Colorless to light yellow/orange clear liquid [4]

Purity >95.0% (GC) [4]

Boiling Point 142 °C at 2 mmHg [4]

Refractive Index 1.55 [4]

IUPAC Name 1,3-dibromo-5-hexylbenzene [1]

SMILES CCCCCCC1=CC(=CC(=C1)Br)Br [3]

InChIKey LAKHKLCGQAELGL-UHFFFAOYSA-N [3]

Synthesis and Application in Organic Electronics
The primary utility of 1,3-Dibromo-5-hexylbenzene lies in its role as a precursor for the synthesis of advanced organic materials.

The two bromine atoms serve as reactive handles for cross-coupling reactions (e.g., Suzuki, Stille, or Sonogashira couplings),

allowing for the extension of the π-conjugated system. The hexyl chain imparts solubility, a critical factor for processing these

materials in organic solvents for device fabrication.
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Causality in Application: The non-planar, propeller-like structure of molecules derived from this core, such as hexaarylbenzenes,

can inhibit strong intermolecular π-π stacking.[5] This reduced self-aggregation is advantageous in applications like Organic Light-

Emitting Diodes (OLEDs), where it can lead to high quantum efficiency in the solid state by preventing non-radioactive decay

pathways.[5][6] The electron-rich nature of these extended aromatic systems also makes them suitable as hole-transporting

materials in organic electronics.[5][7]

Below is a logical workflow illustrating the role of 1,3-Dibromo-5-hexylbenzene as a building block.
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Caption: Synthetic pathway from 1,3-Dibromo-5-hexylbenzene to organic electronic devices.

Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1,3-Dibromo-5-hexylbenzene is

classified as follows:

Hazard Statements: Causes skin irritation (H315) and serious eye irritation (H319).[1]

Precautionary Statements: Wear protective gloves, eye protection, and face protection (P280). If on skin, wash with plenty of

water (P302 + P352). If in eyes, rinse cautiously with water for several minutes (P305 + P351 + P338).[4]
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This compound should be handled in a well-ventilated fume hood by trained personnel, avoiding contact with skin and eyes.

Commercial Suppliers
1,3-Dibromo-5-hexylbenzene is available from several chemical suppliers catering to the research and development community. It

is intended for laboratory and industrial use only, not for medical or consumer applications.[8]

TCI America[3][8]

Sigma-Aldrich[8]

Aaron Chemicals[9]

ChemNet Mall[10]

ChemicalBook[2]

Section B: N-(2-Benzoylphenyl)-L-tyrosine Derivatives as PPARγ
Agonists
Introduction to PPARγ as a Therapeutic Target
Peroxisome Proliferator-Activated Receptor gamma (PPARγ) is a ligand-activated transcription factor and a member of the nuclear

hormone receptor superfamily.[11] It is a key regulator of adipogenesis (fat cell differentiation), lipid metabolism, and glucose

homeostasis.[11][12] For these reasons, PPARγ has become a major therapeutic target for the treatment of type 2 diabetes.

Agonists of PPARγ, such as the thiazolidinedione (TZD) class of drugs, effectively enhance insulin sensitivity.[11][13] The N-(2-

benzoylphenyl)-L-tyrosine scaffold represents a novel class of potent and selective non-TZD PPARγ agonists developed to achieve

robust antihyperglycemic and antihyperlipidemic activity.[14]

Mechanism of Action: PPARγ Signaling
Upon binding by an agonist, PPARγ undergoes a conformational change. It then forms a heterodimer with the Retinoid X Receptor

(RXR). This complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the

promoter regions of target genes. This binding event recruits co-activator proteins, initiating the transcription of genes involved in

glucose and lipid metabolism, ultimately leading to enhanced insulin sensitivity.[11][13]
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Caption: Simplified signaling pathway of PPARγ activation by an agonist.

Synthesis of N-(2-benzoylphenyl)-L-tyrosine Analogues
The discovery of this class of compounds stemmed from structure-activity relationship (SAR) studies that identified the 2-

aminobenzophenone moiety as a stable and effective isostere for a chemically labile enaminone precursor.[14] The general

synthesis is elegantly rooted in classical medicinal chemistry, starting from the chiral building block L-tyrosine. This ensures the

desired stereochemistry in the final product, which is often critical for biological activity.

The core synthesis involves the N-arylation of an L-tyrosine ester with a suitable 2-halobenzophenone, followed by modification of

the tyrosine's phenolic hydroxyl group to introduce various side chains designed to optimize potency, selectivity, and
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pharmacokinetic properties.[15][16] These modifications have been extensively explored using both solution-phase and solid-phase

parallel synthesis to rapidly generate diverse libraries of analogues for screening.[16]

Experimental Protocol: In Vitro PPARγ Ligand Binding Assay
To quantify the binding affinity of a novel compound for the PPARγ receptor, a competitive radioligand binding assay is a standard

and robust method. This protocol is a self-validating system; the specific binding must be displaceable by a known high-affinity

ligand in a concentration-dependent manner.

Objective: To determine the inhibitory constant (Ki) of a test compound for the human PPARγ ligand-binding domain (LBD).

Materials:

Human PPARγ-LBD, recombinantly expressed and purified.

[³H]-Rosiglitazone (a high-affinity radiolabeled PPARγ agonist).

Test compounds (e.g., N-(2-benzoylphenyl)-L-tyrosine derivatives) dissolved in DMSO.

Unlabeled Rosiglitazone (for determining non-specific binding and as a positive control).

Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.1% BSA.

Scintillation vials and scintillation fluid.

Filter plates (e.g., 96-well glass fiber filters).

Scintillation counter.

Methodology:

Preparation of Reagents:

Prepare serial dilutions of the test compounds and unlabeled Rosiglitazone in DMSO. Further dilute into Assay Buffer to

achieve the final desired concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g.,

<1%).

Dilute the [³H]-Rosiglitazone in Assay Buffer to a final concentration near its dissociation constant (Kd), typically in the low

nanomolar range.

Dilute the purified PPARγ-LBD in Assay Buffer. The optimal concentration should be determined empirically to ensure a

sufficient signal-to-noise ratio.

Assay Setup (in a 96-well plate):

Total Binding: Add Assay Buffer, [³H]-Rosiglitazone, and PPARγ-LBD.

Non-Specific Binding (NSB): Add a high concentration of unlabeled Rosiglitazone (e.g., 10 µM), [³H]-Rosiglitazone, and

PPARγ-LBD. The excess unlabeled ligand will saturate the receptors, ensuring that any remaining radiolabel binding is non-

specific.
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Test Compound Wells: Add the desired concentration of the test compound, [³H]-Rosiglitazone, and PPARγ-LBD.

Incubation:

Incubate the plate at room temperature (or 4°C for enhanced stability) for a defined period (e.g., 2-4 hours) to allow the binding

to reach equilibrium.

Harvesting and Filtration:

Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. This separates the receptor-

bound radioligand from the unbound radioligand.

Wash the filters multiple times with ice-cold Assay Buffer to remove any residual unbound radioactivity.

Quantification:

Allow the filters to dry completely.

Add scintillation fluid to each well (or transfer filters to scintillation vials).

Measure the radioactivity in each well using a scintillation counter, expressed as counts per minute (CPM).

Data Analysis:

Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

For each test compound concentration, determine the percentage of specific binding inhibition.

Plot the percent inhibition against the logarithm of the test compound concentration to generate a dose-response curve.

Fit the curve using non-linear regression to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of

specific binding).

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the

radioligand and Kd is its dissociation constant. A lower Ki value indicates higher binding affinity.[17]

Structure-Activity Relationship (SAR) and Therapeutic Potential
Extensive SAR studies on the N-(2-benzoylphenyl)-L-tyrosine series have yielded critical insights for drug design.[14][16][17]

N-Aryl Moiety: The N-(2-benzoylphenyl) group is crucial for high-affinity binding. Only modest modifications are tolerated.

Bioisosteric replacement of one of the phenyl rings can maintain or improve activity. For instance, replacing the phenyl ring of the

benzoyl group with an alkoxy group (forming an anthranilic acid ester) produced highly potent analogues.[17]

L-Tyrosine Core: The carboxylic acid is essential for activity, likely forming a key hydrogen bond interaction within the PPARγ

ligand-binding pocket, similar to the TZD headgroup. The chiral center derived from L-tyrosine is also critical.

Ether Side Chain: The substituent attached to the tyrosine's phenolic oxygen is a major point for optimization. Replacing a simple

benzyl group with moieties known to confer potency in TZDs (e.g., phenyloxazoles, pyridyl-containing groups) dramatically

increased both binding affinity and functional potency.[14][16] These modifications also allowed for the fine-tuning of

physicochemical properties like aqueous solubility.[16]
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Several lead compounds from this series have demonstrated potent antihyperglycemic and antihyperlipidemic effects in rodent

models of type 2 diabetes, normalizing glycemia at low oral doses.[14][17] This research highlights a successful strategy in moving

beyond the TZD scaffold to discover new classes of PPARγ agonists with potential for superior clinical profiles.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic

procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the

fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our

Ph.D. Support Team for a compatibility check]
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